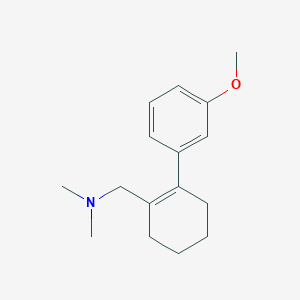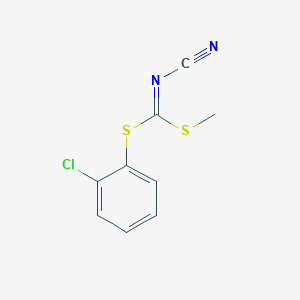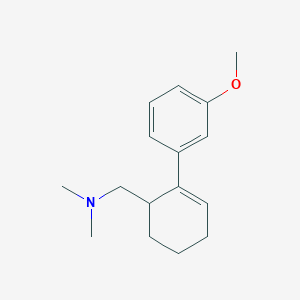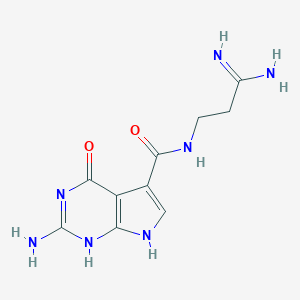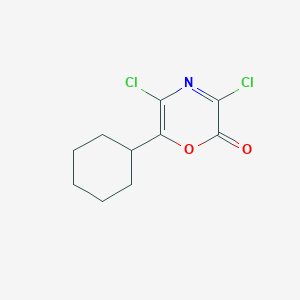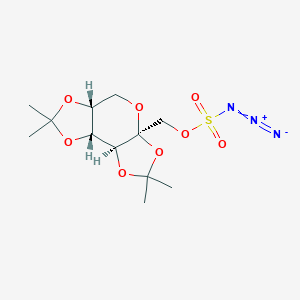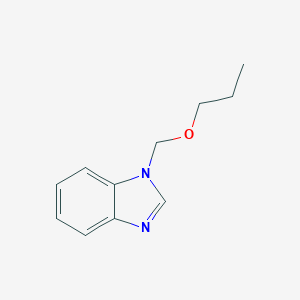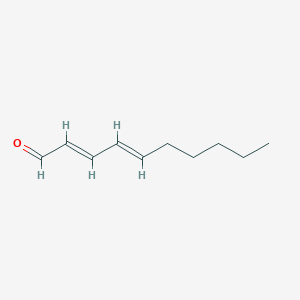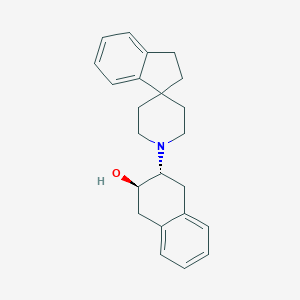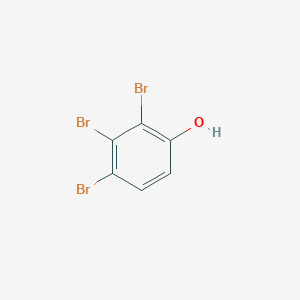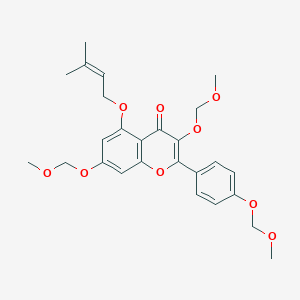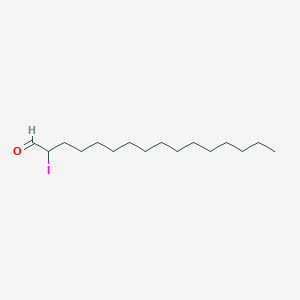![molecular formula C21H22N10O4 B140315 2-amino-8-[(3,8-dimetil-imidazo[4,5-f]quinoxalin-2-il)amino]-9-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3H-purin-6-ona CAS No. 142038-31-1](/img/structure/B140315.png)
2-amino-8-[(3,8-dimetil-imidazo[4,5-f]quinoxalin-2-il)amino]-9-[(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-3H-purin-6-ona
Descripción general
Descripción
2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, is a useful research compound. Its molecular formula is C21H22N10O4 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prevención de la Carcinogénesis
Este compuesto ha sido estudiado por su papel en la prevención de la carcinogénesis. Se ha encontrado que inhibe la mutagénesis y la hepatocarcinogénesis inducida por 2-amino-3,8-dimetil-imidazo[4,5-f]quinoxalina (MeIQx) en ratas .
Unión Covalente a Proteínas
Se ha encontrado que el compuesto se une de forma covalente a la albúmina y la hemoglobina después de la administración oral. Esta unión es dependiente de la dosis y ocurre a una tasa más alta en humanos en comparación con las ratas F344 .
Daño al ADN y Mutación
Se ha encontrado que el compuesto induce daño al ADN, mutación genética e intercambio de cromátidas hermanas en varias células, incluidas células humanas, células de roedores, insectos y bacterias .
Alteración de la Maduración del Autofagosoma
Se ha encontrado que el compuesto altera la maduración del autofagosoma al inhibir la acidificación de los lisosomas. También altera los perfiles de lípidos celulares, con muchos fosfolípidos y esfingolípidos siendo significativamente regulados al alza después de la exposición .
Formación de Adductos de ADN
Se ha encontrado que el compuesto forma adductos con el ADN, específicamente en la posición C-8 de la guanina. Esto se ha observado tanto in vitro como in vivo .
Mecanismo De Acción
Target of Action
It is known to interact with cellular components, leading to changes in cellular processes .
Mode of Action
The compound is known to alter autophagosome maturation, a crucial cellular process involved in the degradation and recycling of cellular components . It inhibits the acidification of lysosomes, which is a critical step in autophagosome maturation .
Biochemical Pathways
The compound affects the lipid metabolism pathway within cells. Exposure to the compound leads to a significant upregulation of many phospholipids and sphingolipids . These lipids are essential components of cellular membranes and play crucial roles in various cellular functions, including signal transduction and cell recognition .
Pharmacokinetics
It is known that the compound is primarily produced during high-temperature meat or fish cooking, suggesting that it can be absorbed through the diet .
Result of Action
The compound’s action results in a decrease in the expression of pluripotency-associated proteins in mouse embryonic stem cells (ESCs) . This suggests that the compound may have an impact on cellular differentiation and development processes.
Action Environment
Environmental factors, such as the temperature of food cooking, can influence the production and therefore the exposure to this compound . High-temperature cooking of meat or fish is known to produce this compound . Therefore, dietary habits and cooking methods can significantly influence the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
The biochemical reactions involving N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline are complex. The bioactivation of this compound includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This process leads to the formation of DNA adducts, primarily at the C-8 position of deoxyguanosine .
Cellular Effects
N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline has significant effects on cellular processes. It has been shown to cause DNA damage, leading to mutations and potentially contributing to the development of cancer
Molecular Mechanism
The molecular mechanism of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves its interaction with DNA. After bioactivation, it forms adducts with the C-8 position of deoxyguanosine in DNA . This adduct formation can interfere with normal DNA replication and transcription processes, leading to mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline can change over time. Studies have shown that this compound forms DNA adducts in a dose-dependent manner
Dosage Effects in Animal Models
The effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in animal models vary with dosage. High doses of this compound have been associated with increased DNA adduct formation and mutagenesis . The specific threshold effects and potential toxic or adverse effects at high doses are still being studied.
Metabolic Pathways
N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is involved in several metabolic pathways. Its bioactivation involves the enzymes cytochrome P450s and NAT2
Transport and Distribution
It is known that after bioactivation, this compound can form adducts with DNA, suggesting that it can penetrate cellular membranes and reach the nucleus .
Subcellular Localization
The subcellular localization of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is primarily in the nucleus due to its interaction with DNA
Propiedades
IUPAC Name |
2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)34)31(21)13-5-11(33)12(7-32)35-13/h3-4,6,11-13,32-33H,5,7H2,1-2H3,(H,25,26,29)(H3,22,27,28,34)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHUXHBJPMSBV-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931315 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142038-31-1 | |
| Record name | Guanosine, 2'-deoxy-8-((3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


